molecular formula C8H9NO3 B1664618 4-Nitrophenetole CAS No. 100-29-8

4-Nitrophenetole

Cat. No. B1664618
Key on ui cas rn: 100-29-8
M. Wt: 167.16 g/mol
InChI Key: NWPKEYHUZKMWKJ-UHFFFAOYSA-N
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Patent
US04987266

Procedure details

(a.) bringing p-nitrochlorobenzene, ethanol and 40-40-60% aqueous solution of sodium hydroxide into reactive contact at an elevated temperature in a cosolvent liquid system comprising the solvents of ethanol, water and N-methylpyrrolidone to ethoxylate the p-nitrochlorobenzene to produce p-nitrophenetole, the mol ratio of ethanol to p-nitrochlorobenzene being about 5:1 to 1:1 and the mol ratio of N-methylpyrrolidone to p-nitrochlorobenzene being about 4:1 to 1:1,
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7](Cl)=[CH:6][CH:5]=1)([O-:3])=[O:2].[CH2:11]([OH:13])[CH3:12].[OH-].[Na+].O>CN1CCCC1=O>[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([O:13][CH2:11][CH3:12])=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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